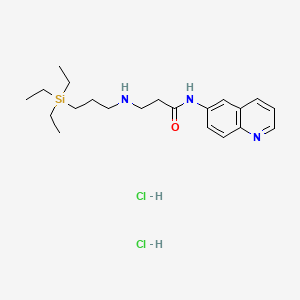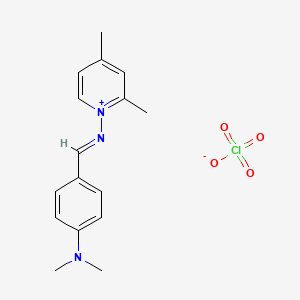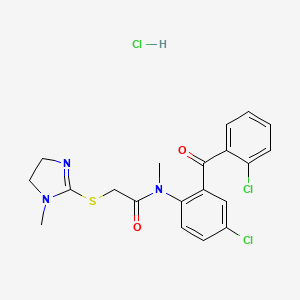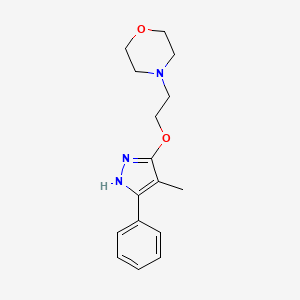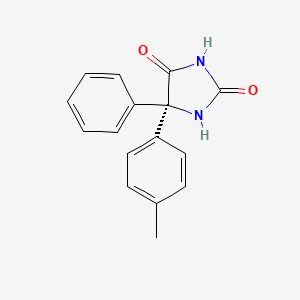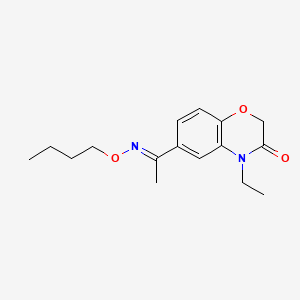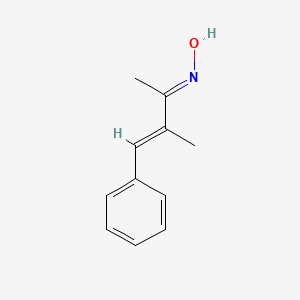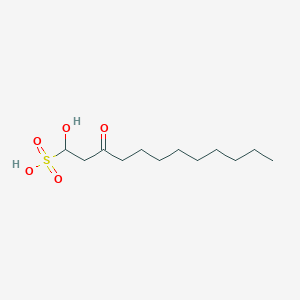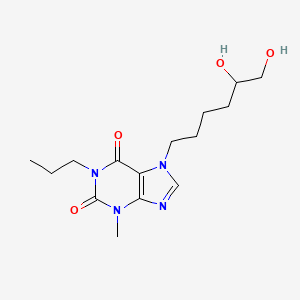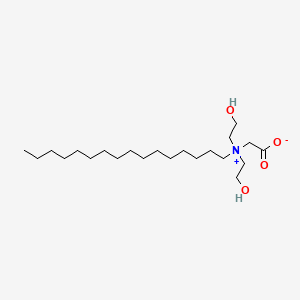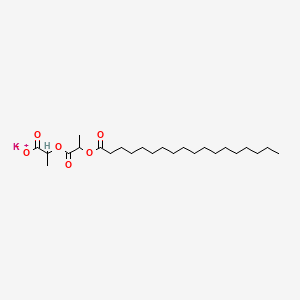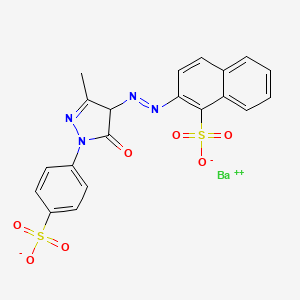
2-((4,5-Dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)naphthalene-1-sulphonic acid, barium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4,5-Dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)naphthalene-1-sulphonic acid, barium salt: is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications, including textiles, paper, and leather dyeing, due to its bright and stable coloration properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-Dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)naphthalene-1-sulphonic acid, barium salt typically involves the following steps:
-
Diazotization: : The process begins with the diazotization of 4,5-Dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-amine. This is achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C).
-
Coupling Reaction: : The diazonium salt formed in the previous step is then coupled with naphthalene-1-sulphonic acid in an alkaline medium. This step results in the formation of the azo dye.
-
Barium Salt Formation: : Finally, the azo dye is treated with barium chloride to form the barium salt of the compound. This step enhances the dye’s stability and insolubility in water, making it suitable for various industrial applications.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction conditions to optimize the synthesis and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of different oxidation products.
Reduction: Reduction of the azo group can result in the cleavage of the -N=N- bond, forming amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as sulfonation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are typically used.
Substitution: Sulfuric acid or nitric acid can be used for sulfonation and nitration reactions, respectively.
Major Products
Oxidation Products: Various oxidized forms of the azo dye.
Reduction Products: Corresponding amines from the cleavage of the azo bond.
Substitution Products: Sulfonated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: Used as a model compound in studies of azo dye synthesis and degradation.
Biology: Employed in staining techniques for microscopy due to its vivid color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the textile, paper, and leather industries for dyeing purposes.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which is responsible for its color properties. The azo group can interact with various substrates, leading to the formation of colored complexes. In biological systems, the compound can bind to proteins and other biomolecules, altering their properties and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((4,5-Dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)naphthalene-1-sulphonic acid, sodium salt
- 2-((4,5-Dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)naphthalene-1-sulphonic acid, potassium salt
Uniqueness
The barium salt of the compound is unique due to its enhanced stability and insolubility in water compared to its sodium and potassium counterparts. This makes it particularly suitable for applications where water resistance is crucial, such as in outdoor textiles and coatings.
Propriétés
Numéro CAS |
84030-39-7 |
|---|---|
Formule moléculaire |
C20H14BaN4O7S2 |
Poids moléculaire |
623.8 g/mol |
Nom IUPAC |
barium(2+);2-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H16N4O7S2.Ba/c1-12-18(20(25)24(23-12)14-7-9-15(10-8-14)32(26,27)28)22-21-17-11-6-13-4-2-3-5-16(13)19(17)33(29,30)31;/h2-11,18H,1H3,(H,26,27,28)(H,29,30,31);/q;+2/p-2 |
Clé InChI |
YMIKUQRGCLQKIS-UHFFFAOYSA-L |
SMILES canonique |
CC1=NN(C(=O)C1N=NC2=C(C3=CC=CC=C3C=C2)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



